

"Azetidine, 1-[(4-fluorophenyl)sulfonyl]-" chemical structure and synthesis

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Compound of Interest

Azetidine, 1-[(4fluorophenyl)sulfonyl]
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In-Depth Technical Guide: Azetidine, 1-[(4-fluorophenyl)sulfonyl]-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and properties of **Azetidine**, **1-[(4-fluorophenyl)sulfonyl]-**. This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents due to the unique conformational constraints and physicochemical properties imparted by the azetidine ring.

Chemical Structure and Properties

Azetidine, 1-[(4-fluorophenyl)sulfonyl]- possesses a central four-membered azetidine ring, with the nitrogen atom substituted by a 4-fluorophenylsulfonyl group. This substitution significantly influences the electron density and reactivity of the azetidine nitrogen.

Chemical Structure:

IUPAC Name: 1-[(4-Fluorophenyl)sulfonyl]azetidine

Molecular Formula: C9H10FNO2S



• Molecular Weight: 215.24 g/mol

SMILES: C1CN(C1)S(=0)(=0)C2=CC=C(C=C2)F

InChi Key: YJEGCAIJKZPCFH-UHFFFAOYSA-N

The presence of the electron-withdrawing sulfonyl group decreases the basicity of the azetidine nitrogen compared to unsubstituted azetidine. The fluorine atom on the phenyl ring can modulate the compound's electronic properties and provides a potential site for further functionalization or for use as a spectroscopic probe in ¹⁹F NMR studies.

Synthesis of Azetidine, 1-[(4-fluorophenyl)sulfonyl]-

The most direct and common method for the synthesis of **Azetidine**, **1-[(4-fluorophenyl)sulfonyl]-** is the N-sulfonylation of azetidine with 4-fluorophenylsulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol

This protocol describes a general procedure for the synthesis of **Azetidine**, **1-[(4-fluorophenyl)sulfonyl]-**.

Materials:

- Azetidine
- 4-Fluorophenylsulfonyl chloride
- Triethylamine (or another suitable base, e.g., pyridine, diisopropylethylamine)
- Dichloromethane (DCM) (or another suitable aprotic solvent, e.g., diethyl ether, tetrahydrofuran)
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)



- Anhydrous magnesium sulfate (or sodium sulfate)
- Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, etc.)
- Rotary evaporator
- Chromatography equipment (for purification)

Procedure:

- Reaction Setup: To a solution of azetidine (1.0 eq) in dichloromethane (DCM) in a roundbottom flask cooled to 0 °C in an ice bath, add triethylamine (1.1 - 1.5 eq).
- Addition of Sulfonyl Chloride: Slowly add a solution of 4-fluorophenylsulfonyl chloride (1.0 eq) in DCM to the stirred reaction mixture via a dropping funnel over a period of 15-30 minutes. Maintain the temperature at 0 °C during the addition.
- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the
 mixture to a separatory funnel and wash sequentially with saturated aqueous sodium
 bicarbonate solution and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Azetidine, 1-[(4-fluorophenyl)sulfonyl]-.

Quantitative Data



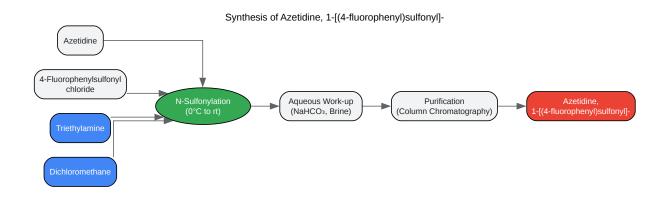
Compoun d	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Physical State	Melting Point (°C)	Boiling Point (°C)
Azetidine[1][2]	503-29-7	C ₃ H ₇ N	57.09	Colorless liquid	-	61-62
4- Fluorophen ylsulfonyl chloride[3]	349-88-2	C ₆ H ₄ CIFO ₂ S	194.61	White solid	29-31	95-96 @ 2 mmHg
Azetidine, 1-[(4- fluorophen yl)sulfonyl]-	1187093- 33-8 (example CAS)	C9H10FNO 2S	215.24	Solid (predicted)	Data not available	Data not available

Note: Experimental data for the final product is not readily available in the cited literature. The physical state is predicted based on the properties of similar compounds.

Synthesis Workflow Diagram

The following diagram illustrates the synthesis workflow for **Azetidine**, **1-[(4-fluorophenyl)sulfonyl]-**.





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Caption: Synthesis workflow for Azetidine, 1-[(4-fluorophenyl)sulfonyl]-.

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